1-(4-fluorophenyl)-5-hydroxy-7-(3-hydroxyphenyl)-6,7-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
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Overview
Description
1-(4-fluorophenyl)-5-hydroxy-7-(3-hydroxyphenyl)-6,7-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a complex organic compound belonging to the class of phenylpyrroles. These compounds are characterized by a benzene ring linked to a pyrrole ring through a carbon-carbon or carbon-nitrogen bond
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-5-hydroxy-7-(3-hydroxyphenyl)-6,7-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium as a catalyst and boronic acids or esters as reagents. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex organic molecules .
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(4-fluorophenyl)-5-hydroxy-7-(3-hydroxyphenyl)-6,7-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve halogenating agents such as N-bromosuccinimide (NBS) for bromination .
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
This compound has several scientific research applications across various fields:
Biology: Its structural features make it a potential candidate for studying biological interactions and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-5-hydroxy-7-(3-hydroxyphenyl)-6,7-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(4-fluorophenyl)-5-hydroxy-7-(3-hydroxyphenyl)-6,7-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:
5-(4-fluorophenyl)pyridine-3-carboxylic acid: This compound shares a similar core structure but lacks the hydroxyphenyl groups, which may affect its reactivity and biological activity.
3-(4-fluorophenyl)-1-hydroxy-2-(pyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine:
Properties
Molecular Formula |
C20H15FN2O4 |
---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-7-(3-hydroxyphenyl)-5-oxo-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C20H15FN2O4/c21-12-4-6-13(7-5-12)23-10-16(20(26)27)18-19(23)15(9-17(25)22-18)11-2-1-3-14(24)8-11/h1-8,10,15,24H,9H2,(H,22,25)(H,26,27) |
InChI Key |
CGVLHUGXRGGYSE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C(=CN2C3=CC=C(C=C3)F)C(=O)O)NC1=O)C4=CC(=CC=C4)O |
Origin of Product |
United States |
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